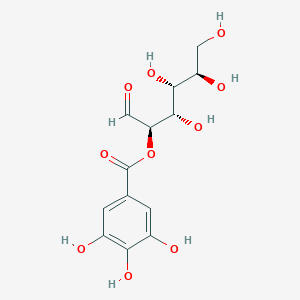
2-galloyl-D-glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-galloyl-D-glucose is an O-acyl carbohydrate obtained by formal condensation of the carboxy group of gallic acid with the 2-hydroxy group of D-glucose. It has a role as a Camellia sinensis metabolite. It derives from an aldehydo-D-glucose and a gallic acid.
Wissenschaftliche Forschungsanwendungen
Antidiabetic Properties
2-Galloyl-D-Glucose and its analogues, such as penta-O-galloyl-D-glucopyranose (PGG), exhibit significant antidiabetic properties. These compounds act as insulin mimetics, binding to and activating the insulin receptor, stimulating glucose transport in adipocytes, and reducing blood glucose and insulin levels in diabetic and obese animals. They also inhibit differentiation of preadipocytes into adipocytes, suggesting potential in reducing blood glucose without increasing adiposity (Ren, Himmeldirk, & Chen, 2006).
Functional Properties
PGG, a hydrolysable tannin comprising a glucose core and galloyl groups, is noted for its diverse functional properties. It has demonstrated antimicrobial, anti-inflammatory, anti-carcinogenic, antidiabetic, and antioxidant activities. These therapeutic potentials highlight PGG as an important compound in various scientific research domains (Torres-León et al., 2017).
Inhibitory Activity Against Diabetic Complications
Galloyl glucoses, including various forms of galloylated D-glucose, have shown inhibitory activities against advanced glycation end-products (AGEs) formation, aldose reductase, and cataractogenesis. These findings are significant in the context of diabetic complications and their potential treatments (Lee et al., 2011).
Apoptotic Induction in Cancer Cells
Penta-O-galloyl-beta-D-glucose induces apoptosis in human leukemia HL-60 cells through the activation of caspase-3. This suggests its potential in cancer chemoprevention and as a therapeutic agent (Pan et al., 1999).
Inhibition of Cholesterol Biosynthesis
Galloyl esters, including those derived from rhubarb containing galloyl glucoses, have been found to be potent inhibitors of squalene epoxidase, a key enzyme in cholesterol biosynthesis. This property underscores their potential in managing cholesterol levels (Abe et al., 2000).
Stimulation of Suicidal Erythrocyte Death
Penta-O-galloyl-beta-d-glucose can stimulate suicidal erythrocyte death or eryptosis, which is associated with cell shrinkage and phosphatidylserine translocation to the erythrocyte surface. This process may have implications in disease mechanisms and treatment strategies (Alzoubi et al., 2013).
Eigenschaften
Produktname |
2-galloyl-D-glucose |
|---|---|
Molekularformel |
C13H16O10 |
Molekulargewicht |
332.26 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C13H16O10/c14-3-8(18)11(20)12(21)9(4-15)23-13(22)5-1-6(16)10(19)7(17)2-5/h1-2,4,8-9,11-12,14,16-21H,3H2/t8-,9+,11-,12-/m1/s1 |
InChI-Schlüssel |
NBZMHIIBAFCDKV-RBLKWDMZSA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC(C=O)C(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



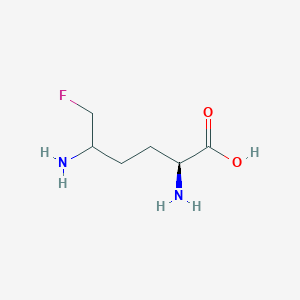
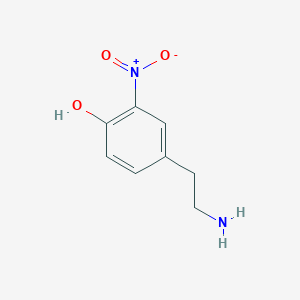
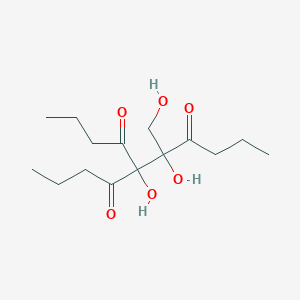

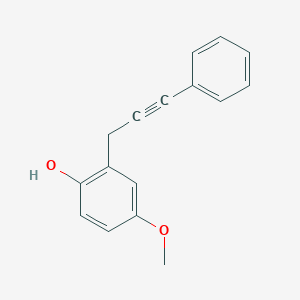
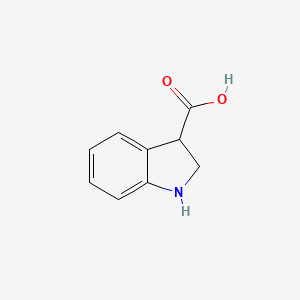
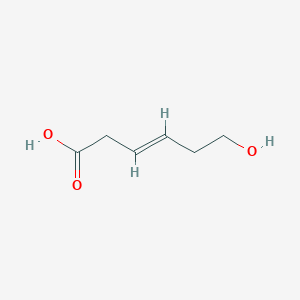
![Oxazolo[3,2-a]pyridine](/img/structure/B1258410.png)

![7-[(4S)-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-YL]heptanoic acid](/img/structure/B1258413.png)

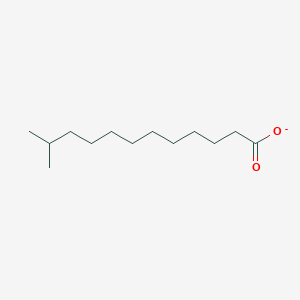
![(1R,3S,5E)-5-[(2Z)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1258418.png)
![3-[(1R)-1-[[(2S)-3-[diethoxymethyl(hydroxy)phosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B1258419.png)